

Spectroscopic and Spectrometric Characterization of 3-(3-Furyl)acrylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Furyl)acrylic acid

Cat. No.: B048550

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **3-(3-Furyl)acrylic acid** (CAS No: 39244-10-5), a valuable intermediate in chemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral properties.

Spectroscopic and Spectrometric Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(3-Furyl)acrylic acid**. The data is organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **3-(3-Furyl)acrylic acid**.

Table 1: ^1H NMR Spectroscopic Data for **3-(3-Furyl)acrylic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.70-7.67	m	-	2H (Furan ring)
7.45	s	-	1H (Furan ring)
6.62-6.61	m	-	1H (Furan ring)
6.16	d	15.8	1H (Olefinic)

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **3-(3-Furyl)acrylic acid**

Chemical Shift (δ) ppm	Assignment
Experimental data not available in the searched literature.	-

Note: A comprehensive search of available scientific literature did not yield experimental ^{13}C NMR data for **3-(3-Furyl)acrylic acid**. Users are advised to acquire this data experimentally for complete structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of **3-(3-Furyl)acrylic acid**.

Table 3: IR Spectroscopic Data for **3-(3-Furyl)acrylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3570	Medium, Broad	O-H stretch (carboxylic acid dimer)
~3100	Medium	C-H stretch (furan ring and olefinic)
~1760	Strong	C=O stretch (carboxylic acid dimer)
~1720	Strong	C=O stretch (carboxylic acid)
~1640	Medium	C=C stretch (olefinic)
~1200-1300	Strong	C-O stretch (carboxylic acid)
~970	Strong	=C-H bend (trans olefin)

Data interpreted from the NIST Gas-Phase IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **3-(3-Furyl)acrylic acid**

m/z	Relative Intensity	Assignment
138	100% (Base Peak)	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3-(3-Furyl)acrylic acid** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16
- Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: 0 to 200 ppm

- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024
- Processing: The FID is Fourier transformed with a line broadening of ~1 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **3-(3-Furyl)acrylic acid** is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

- A small amount of **3-(3-Furyl)acrylic acid** is loaded into a capillary tube.

- The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

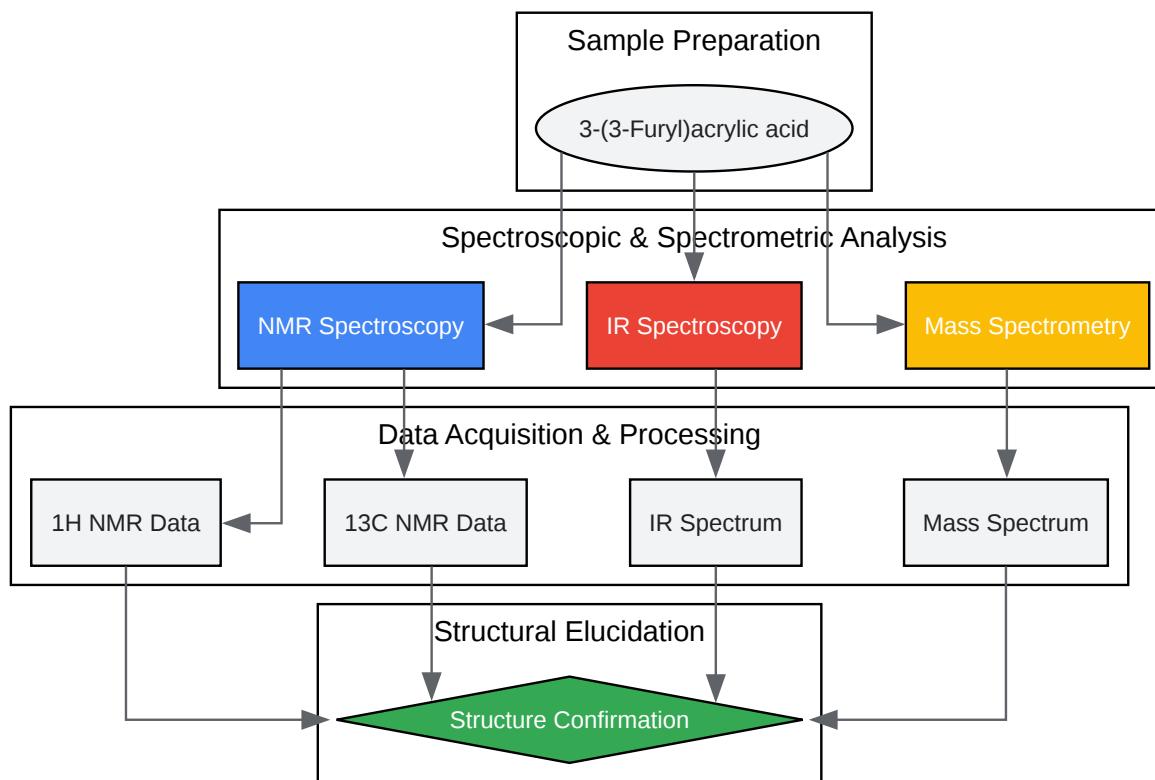
Data Acquisition:

- Instrument: Electron Ionization Mass Spectrometer (EI-MS)
- Ionization Mode: Electron Ionization (EI)
- Acquisition Parameters:
 - Electron Energy: 70 eV
 - Source Temperature: 200-250 °C
 - Mass Range: m/z 40-400
- Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of **3-(3-Furyl)acrylic acid**.

Spectroscopic Analysis Workflow for 3-(3-Furyl)acrylic Acid

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Caption: Logical workflow for the spectroscopic analysis of **3-(3-Furyl)acrylic acid**.

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